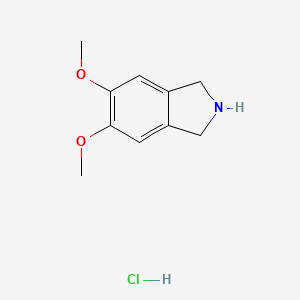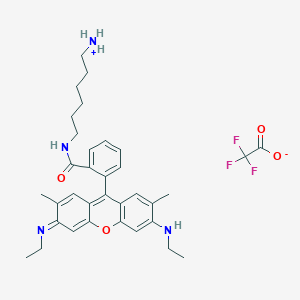
1-氯-4-氟-2-(三氟甲氧基)苯
描述
1-Chloro-4-fluoro-2-(trifluoromethoxy)benzene is an aryl trifluoromethyl ether . It is also known by other names such as Toluene, p-chloro-α,α,α-trifluoro-; (p-Chlorophenyl)trifluoromethane; p- (Trifluoromethyl)chlorobenzene; p-Chloro-α,α,α-trifluorotoluene; p-Chlorobenzotrifluoride; p-Chlorotrifluoromethylbenzene; p-Trifluoromethylphenyl chloride; 1-Chloro-4- (trifluoromethyl)benzene; 4-Chloro-α,α,α-trifluorotoluene; 4-Chlorobenzotrifluoride; para-Chlorobenzotrifluoride; 1- (Trifluoromethyl)-4-chlorobenzene .
Synthesis Analysis
(Trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Another method involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible . Trifluoromethoxy benzene is prepared from Trichloromethoxy benzene with anhydrous HF at 80°C for 4-6 hrs, by product from this reaction is hydrochloric acid .Molecular Structure Analysis
The molecular formula of 1-Chloro-4-fluoro-2-(trifluoromethoxy)benzene is C7H4ClF3 . The molecular weight is 180.555 . The structure is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The conformation of (trifluoromethoxy)benzene in the gas phase has been studied by electron diffraction and spectroscopy supplemented with ab initio calculations .Physical And Chemical Properties Analysis
1-Chloro-4-fluoro-2-(trifluoromethoxy)benzene is a clear colorless liquid with an aromatic odor . It has a boiling point of 277-280°F and a freezing point/melting point of -33°F . The vapor pressure is 1 mmHg at 32°F, 5 mmHg at 76.5°F . The flash point is 117°F . The vapor density is 6.24 and the specific gravity is 1.34 .科学研究应用
结构和构象分析
1-氯-4-氟-2-(三氟甲氧基)苯的几何结构和构象性质已经得到研究。由Shishkov 等人 (2004)进行的研究利用气体电子衍射 (GED)、量子化学计算和基质红外光谱分析了其结构,揭示了主要的垂直构象(C-O-C 平面垂直于苯环)。
自由基阳离子的离子性质
1,3-二氯-2-氟苯和 1,3-二氟-2-氯苯等相关化合物的离子性质在其电子基态中已使用质量分析阈值电离 (MATI) 光谱进行了研究。由Krüger 等人 (2015)进行的这项研究提供了对这些化合物的离子基态的见解,这些化合物在结构上与 1-氯-4-氟-2-(三氟甲氧基)苯相关。
卤化和衍生物合成
与目标化合物密切相关的三氟甲氧基苯的受控氯化已被探索以产生各种氯代衍生物。Herkes (1977)发现,此过程产生单氯、二氯、三氯和四氯衍生物,而不会水解 -OCF3 基团,强调了该化合物在合成结构多样的分子的潜力。
有机合成中的应用
用仲丁基锂和各种亲电试剂处理(三氟甲氧基)苯可以得到邻位取代的衍生物,其中 1-氯-4-氟-2-(三氟甲氧基)苯可能提供类似的可能性。由Castagnetti 和 Schlosser (2001)进行的研究突出了这些中间体在有机合成中的多功能性。
光物理过程
已经研究了氟(三氟甲基)苯的光物理过程,提供了可能适用于 1-氯-4-氟-2-(三氟甲氧基)苯的见解。由Al-ani (1973)进行的研究调查了各种取代苯中的荧光光谱和单重态发射的猝灭,这可能与理解目标化合物的 photochemistry 相关。
安全和危害
When handling 1-Chloro-4-fluoro-2-(trifluoromethoxy)benzene, it is recommended to avoid breathing mist, gas or vapours and avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
1-chloro-4-fluoro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O/c8-5-2-1-4(9)3-6(5)13-7(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBBHGYZUKEPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



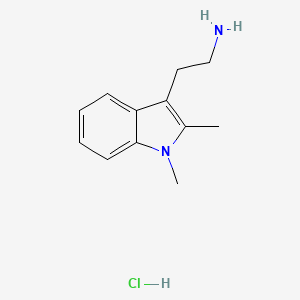
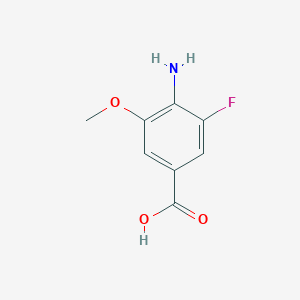
![N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B3083207.png)
![4-[(4-Methylphenyl)sulfonyl]benzaldehyde](/img/structure/B3083229.png)
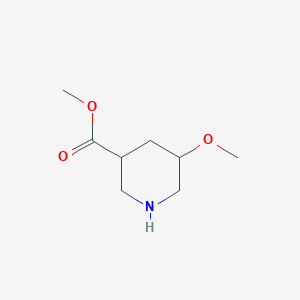
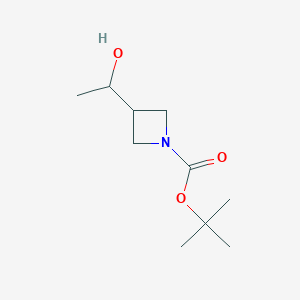
![4-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B3083242.png)
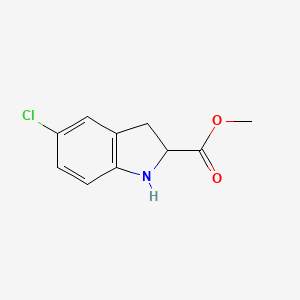

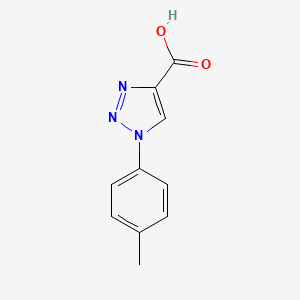
![2-Morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B3083273.png)
![8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B3083288.png)
